2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound, which includes a thiomorpholine ring and a trimethoxyphenyl group, contributes to its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Thiazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiomorpholine Ring: This step can be achieved through nucleophilic substitution reactions, where a thiomorpholine derivative is introduced to the core structure.
Attachment of the Trimethoxyphenyl Group: This step involves the acylation of the intermediate compound with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiomorpholine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: Interference with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring but different core structures.
Uniqueness
Structural Features: The combination of the thiazolo[4,5-d]pyrimidine core, thiomorpholine ring, and trimethoxyphenyl group makes this compound unique.
Biological Activity: Exhibits a broad spectrum of biological activities, making it a versatile compound for research and development
Properties
IUPAC Name |
2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S2/c1-28-13-8-12(9-14(29-2)16(13)30-3)22-15(26)10-25-11-21-18-17(19(25)27)32-20(23-18)24-4-6-31-7-5-24/h8-9,11H,4-7,10H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTABNLBHTYOAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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